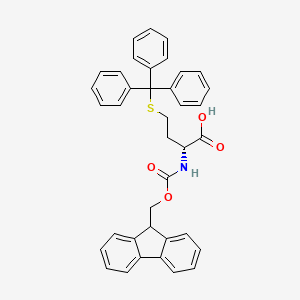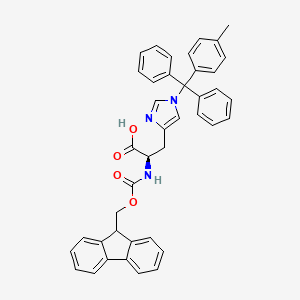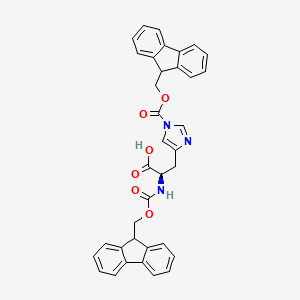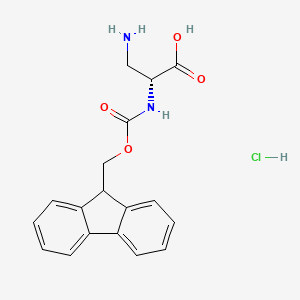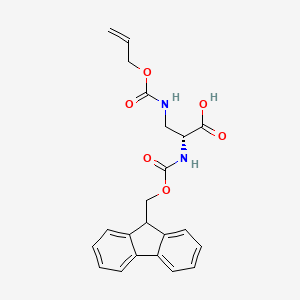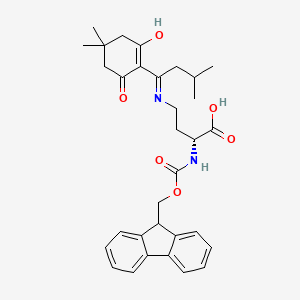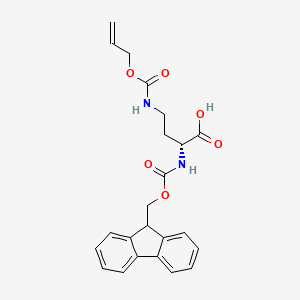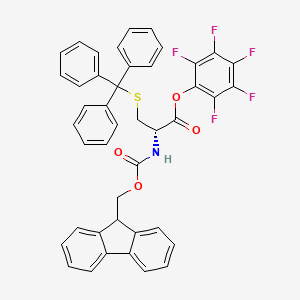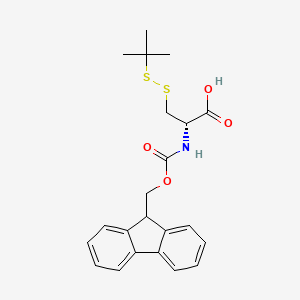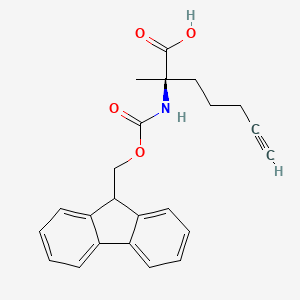
Fmoc-D-(Me)Gly(Pentynyl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-(Me)Gly(Pentynyl)-OH is a synthetic compound used in laboratory experiments, particularly in molecular biology. It is a derivative of glycine, a natural amino acid, and is used as a building block for peptide synthesis. This compound is also known as Fmoc-D-Methylglycyl-pentynyl-OH, Fmoc-D-Methylglycyl-pentynol, Fmoc-D-Methylglycyl-pentynoic acid, or Fmoc-D-Methylglycyl-pentynoate. It is a colorless to light yellow crystalline powder that is insoluble in water but soluble in ethanol and other organic solvents.
Applications De Recherche Scientifique
Fmoc-D-(Me)Gly(Pentynyl)-OH has a wide range of applications in scientific research. It is used as a building block for peptide synthesis, and is used in the synthesis of peptides and proteins of various lengths and structures. It is also used in the synthesis of peptide-based drugs, such as peptide hormones and antibiotics. In addition, this compound is used in the synthesis of peptide-based enzymes, which are used in biocatalysis and enzyme-based drug discovery.
Mécanisme D'action
Fmoc-D-(Me)Gly(Pentynyl)-OH is a building block for peptide synthesis. It is used to synthesize peptides and proteins of various lengths and structures. During the synthesis process, this compound is first coupled to a solid support, and then deprotected and the next amino acid is added. This process is repeated until the desired peptide is synthesized.
Biochemical and Physiological Effects
This compound is a synthetic compound used in laboratory experiments, and it is not known to have any physiological effects in humans. However, it can have biochemical effects in laboratory experiments. For example, this compound can be used to synthesize peptides and proteins of various lengths and structures, which can have various biochemical effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Fmoc-D-(Me)Gly(Pentynyl)-OH is that it is a versatile building block for peptide synthesis. It can be used to synthesize peptides and proteins of various lengths and structures, which can be used in a wide range of biochemical and physiological experiments. However, the main limitation of this compound is that it is a synthetic compound, and its use in laboratory experiments is limited to peptide synthesis.
Orientations Futures
Fmoc-D-(Me)Gly(Pentynyl)-OH has a wide range of potential future applications in laboratory experiments. For example, it could be used to synthesize peptide-based drugs, peptide-based enzymes, and peptide-based antibodies. In addition, it could be used in the synthesis of peptide-based biomaterials, such as hydrogels and nanomaterials, which could be used in medical and biological applications. Finally, this compound could be used in the synthesis of peptide-based nanodevices, which could be used for sensing, diagnostics, and drug delivery.
Méthodes De Synthèse
Fmoc-D-(Me)Gly(Pentynyl)-OH is synthesized through a process known as Fmoc solid-phase peptide synthesis (SPPS). SPPS is a technique used to synthesize peptides and proteins in a stepwise manner on a solid support. This compound is first synthesized in the form of a protected amino acid, which is then coupled to the solid support. The protected amino acid is then deprotected and the next amino acid is added. This process is repeated until the desired peptide is synthesized.
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJHVBQOKCHNX-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

